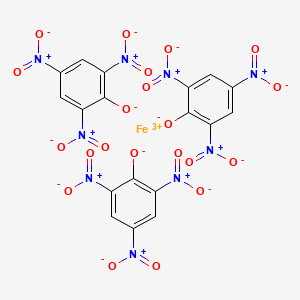

Ferric picrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El picrato férrico, también conocido como picrato de hierro(III), es un compuesto de coordinación formado por la reacción de iones férricos (Fe³⁺) con ácido pícrico (2,4,6-trinitrofenol). Este compuesto es conocido por su vibrante color amarillo y se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El picrato férrico se puede sintetizar haciendo reaccionar cloruro férrico (FeCl₃) con ácido pícrico en una solución acuosa. La reacción generalmente implica disolver cloruro férrico en agua y luego agregar ácido pícrico a la solución. La mezcla se agita y se calienta para facilitar la reacción, lo que da como resultado la formación de picrato férrico como un precipitado. El precipitado se filtra, se lava y se seca para obtener el compuesto puro.

Métodos de producción industrial

La producción industrial de picrato férrico sigue un proceso similar, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar el máximo rendimiento y pureza. El uso de sistemas automatizados para mezclar, calentar y filtrar ayuda a mantener la coherencia y la eficiencia en el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El picrato férrico experimenta diversas reacciones químicas, que incluyen:

Reacciones de oxidación-reducción: El picrato férrico puede participar en reacciones redox donde el ion férrico (Fe³⁺) se reduce a ion ferroso (Fe²⁺).

Reacciones de sustitución: El ion picrato puede ser sustituido por otros ligandos en complejos de coordinación.

Reacciones de descomposición: Bajo ciertas condiciones, el picrato férrico puede descomponerse para liberar ácido pícrico y óxido férrico.

Reactivos y condiciones comunes

Oxidación-reducción: Los reactivos comunes incluyen agentes reductores como borohidruro de sodio (NaBH₄) o hidracina (N₂H₄).

Sustitución: Ligandos como la etilendiamina o la bipiridina se pueden utilizar para reemplazar el ion picrato.

Descomposición: Calentar el picrato férrico en presencia de un ácido o una base fuerte puede provocar su descomposición.

Principales productos formados

Oxidación-reducción: Picrato ferroso y otros complejos de hierro reducido.

Sustitución: Nuevos complejos de coordinación con diferentes ligandos.

Descomposición: Ácido pícrico y óxido férrico.

Aplicaciones Científicas De Investigación

El picrato férrico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en química analítica para la detección y cuantificación de iones férricos.

Biología: Employed in studies involving iron metabolism and its role in biological systems.

Medicina: Investigado por su uso potencial en sistemas de administración de fármacos y como agente de contraste en técnicas de imagen.

Industria: Utilizado en la producción de explosivos y como catalizador en diversas reacciones químicas.

Mecanismo De Acción

El mecanismo de acción del picrato férrico implica su capacidad de coordinarse con otras moléculas a través de su ion férrico. El ion férrico puede formar complejos estables con varios ligandos, influyendo en la reactividad y estabilidad del compuesto. En los sistemas biológicos, el picrato férrico puede interactuar con proteínas y enzimas, afectando su función y actividad.

Comparación Con Compuestos Similares

Compuestos similares

Picrato ferroso: Similar en estructura, pero contiene ion ferroso (Fe²⁺) en lugar de ion férrico (Fe³⁺).

Cloruro férrico: Otro compuesto férrico, pero carece del ligando picrato.

Ácido pícrico: El compuesto padre del picrato férrico, utilizado en la síntesis de diversas sales de picrato.

Singularidad

El picrato férrico es único debido a su química de coordinación específica que involucra al ion picrato. Esto le confiere propiedades distintivas, como su vibrante color amarillo y su capacidad para participar en una variedad de reacciones químicas. Sus aplicaciones tanto en la investigación científica como en la industria resaltan aún más su versatilidad e importancia.

Propiedades

Número CAS |

20255-23-6 |

|---|---|

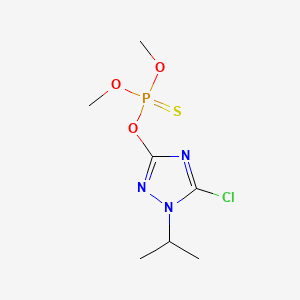

Fórmula molecular |

C18H6FeN9O21 |

Peso molecular |

740.1 g/mol |

Nombre IUPAC |

iron(3+);2,4,6-trinitrophenolate |

InChI |

InChI=1S/3C6H3N3O7.Fe/c3*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h3*1-2,10H;/q;;;+3/p-3 |

Clave InChI |

ANHAILJMBGHIFE-UHFFFAOYSA-K |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)

![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)